Product packaging for Ethyl 1-methyl-4-oxocyclohexanecarboxylate(Cat. No.:CAS No. 147905-77-9)

Ethyl 1-methyl-4-oxocyclohexanecarboxylate

Cat. No.: B182229
CAS No.: 147905-77-9
M. Wt: 184.23 g/mol
InChI Key: GYDKHYAZKCAMAS-UHFFFAOYSA-N
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Description

Contextual Significance of Functionalized Cyclohexanone (B45756) Derivatives in Synthetic Transformations

Functionalized cyclohexanone derivatives are a cornerstone of modern organic synthesis due to their utility as versatile building blocks. fiveable.me The inherent reactivity of the carbonyl group and the adjacent α-carbons allows for a wide range of chemical manipulations. sioc-journal.cn These compounds are crucial intermediates in the production of a vast array of more complex molecules, including pharmaceuticals and agrochemicals. fiveable.mealphachem.biz

The strategic placement of functional groups on the cyclohexanone ring dictates its subsequent chemical behavior, enabling chemists to construct intricate molecular frameworks with high degrees of stereochemical control. For instance, the presence of an ester group, as seen in Ethyl 1-methyl-4-oxocyclohexanecarboxylate, provides a handle for further modifications such as hydrolysis, amidation, or reduction.

The Diels-Alder reaction is a powerful tool for the formation of cyclohexene (B86901) rings, which can then be converted to functionalized cyclohexanones. fiveable.mesemanticscholar.org This cycloaddition reaction allows for the efficient construction of complex cyclic systems from simpler starting materials. fiveable.me The ability to control the stereochemistry during this process is critical for synthesizing specific stereoisomers of biologically active molecules. fiveable.me

Furthermore, cyclohexanone derivatives serve as key starting materials in the synthesis of various downstream products. For example, Ethyl 4-oxocyclohexanecarboxylate, a related compound, is utilized in the preparation of dopamine (B1211576) agonists and the synthesis of the core structure of tetracyclic diterpenes. chemicalbook.com It has also been employed in a new synthetic route for Tranexamic acid, a pharmaceutical-grade compound. researchgate.net The versatility of these derivatives is further highlighted by their use in the synthesis of terfenadine (B1681261) analogs and novel water-soluble conjugates of 1,2,4,5-tetraoxane bis(quaternary ammonium (B1175870) salts). guidechem.com

The broad applicability of functionalized cyclohexanones stems from their ability to undergo a multitude of reactions, including:

Hydroxylation and oxidative chlorination. sigmaaldrich.com

Heterocyclization. sigmaaldrich.com

Palladium-catalyzed isomerization. sigmaaldrich.com

Regioselective cyclizations. sigmaaldrich.com

Vinylogous Michael reactions. sigmaaldrich.com

This diverse reactivity profile solidifies the importance of functionalized cyclohexanone derivatives as indispensable tools in the arsenal (B13267) of synthetic organic chemists. fiveable.me

Historical Development and Evolution of Synthetic Strategies for Analogous Ketocarboxylates

The synthesis of ketocarboxylates, also known as keto acids and their esters, has a rich history marked by significant advancements in chemical methodology. Early synthetic efforts often relied on harsh reaction conditions and produced modest yields. For instance, the first synthesis of pyruvic acid, a simple α-keto acid, was achieved in 1881 by Erlenmeyer through the dehydration of tartaric acid using excess potassium bisulfate. mdpi.com This method, however, suffered from poor atom economy and generated significant chemical waste. mdpi.com

Over the decades, synthetic strategies evolved towards greater efficiency and selectivity. In 1939, Hurd and his colleagues reported the use of potassium permanganate (B83412) as an effective oxidizing agent for converting styrene (B11656) to α-keto acids, achieving a 55% yield. mdpi.com Another notable development came in 1944 when Oakwood and his team described a molar-scale synthesis of benzoyl cyanide, which could be hydrolyzed to the corresponding α-keto acid in yields ranging from 73% to 77%, albeit with a lengthy reaction time of up to five days. mdpi.com

The advent of organometallic chemistry provided more versatile and widely applicable routes to ketocarboxylates. A significant breakthrough was the development of transition-metal-catalyzed bicarbonylation reactions. In 1987, Tanaka and his research group successfully demonstrated the palladium-catalyzed bicarbonylation of aryl halides under a carbon monoxide atmosphere to produce α-keto acid esters. mdpi.com While this method offered improved selectivity and a broader substrate scope, it often required costly catalysts and high-pressure conditions. mdpi.com

More recent research has focused on developing greener and more sustainable synthetic pathways. This includes the exploration of catalytic biomass-based approaches, such as gas-phase oxidation, liquid-phase oxidation, and photocatalytic transformations. mdpi.com These modern methods aim to overcome the limitations of classical techniques by offering milder reaction conditions, higher selectivity, and a reduced environmental footprint. mdpi.com The purification of ketocarboxylic acids has also seen innovation, with methods like esterification with hydrocarbon polyols allowing for high-purity products. researchgate.net

The historical progression of synthetic strategies for ketocarboxylates reflects the broader trends in organic chemistry, moving from classical, often brute-force methods to more sophisticated and sustainable catalytic approaches. This evolution continues to be driven by the need for efficient, selective, and environmentally benign pathways to these valuable chemical intermediates. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O3 B182229 Ethyl 1-methyl-4-oxocyclohexanecarboxylate CAS No. 147905-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-methyl-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDKHYAZKCAMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619977
Record name Ethyl 1-methyl-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147905-77-9
Record name Ethyl 1-methyl-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-methyl-4-oxocyclohexanecarboxylate
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Synthetic Methodologies for Ethyl 1 Methyl 4 Oxocyclohexanecarboxylate

Established Retrosynthetic Approaches and Their Modern Adaptations

The construction of the ethyl 1-methyl-4-oxocyclohexanecarboxylate scaffold can be approached through several established retrosynthetic disconnections. These strategies primarily focus on the formation of the cyclohexanone (B45756) ring and the introduction of the substituents at the C1 and C4 positions.

Enolate Alkylation Strategies in the Synthesis of α-Substituted β-Keto Esters

A cornerstone of carbonyl chemistry, enolate alkylation provides a powerful tool for the formation of carbon-carbon bonds. In the context of this compound synthesis, this strategy is typically employed to introduce the methyl group at the α-position to a carbonyl group. The acetoacetic ester synthesis, a classic example, involves the alkylation of the enolate of a β-keto ester. jove.comjove.com This method allows for the creation of α-substituted methyl ketones. libretexts.org The general principle involves the deprotonation of the acidic α-hydrogen of a β-keto ester, such as ethyl acetoacetate, using a suitable base to form a nucleophilic enolate. jove.comjove.com This enolate then undergoes an SN2 reaction with an alkyl halide to furnish the alkylated β-keto ester. jove.comjove.com

The applicability of this method extends to various β-keto esters, including cyclic variants. libretexts.orgpressbooks.publibretexts.org For instance, the alkylation of a pre-existing cyclic β-keto ester can be a key step in the synthesis of substituted cyclohexanones. pressbooks.publibretexts.org The choice of base and reaction conditions is crucial for controlling the regioselectivity and preventing side reactions.

Table 1: Comparison of Bases for Enolate Formation

BasepKa of Conjugate AcidSolventTypical SubstratesNotes
Sodium Ethoxide~16Ethanol (B145695)Acetoacetic ester, Malonic estersCommonly used, equilibrium with enolate. libretexts.org
Sodium Hydride~36THF, DMFWide range of ketones and estersIrreversible deprotonation, requires inert atmosphere.
Lithium Diisopropylamide (LDA)~36THFKinetically controlled enolate formationStrong, non-nucleophilic base, ideal for regioselective alkylation.

Intramolecular Cyclization Reactions for the Formation of the Cyclohexanone Ring System

The formation of the six-membered cyclohexanone ring is a critical step in the synthesis of this compound. Various intramolecular cyclization strategies have been developed to achieve this transformation efficiently. These methods often involve the formation of a carbon-carbon bond within a linear precursor, leading to the desired cyclic structure.

One common approach is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester. This reaction is particularly useful for the synthesis of five- and six-membered rings. Another powerful method is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a six-membered ring.

More contemporary methods utilize catalytic processes to effect cyclization. For example, tandem carbene and photoredox-catalyzed strategies have been developed for the convergent synthesis of substituted cycloalkanones. nih.gov Cationic cyclization of alkynols or enynes, promoted by acids like tetrafluoroboric acid, also provides an efficient route to cyclohexanone derivatives. organic-chemistry.orgorganic-chemistry.org These modern approaches often offer milder reaction conditions and improved efficiency compared to classical methods. nih.gov

Esterification and Chemoselective Functional Group Interconversions Preceding Cyclization

The synthesis of the acyclic precursor required for intramolecular cyclization often necessitates a series of functional group interconversions. Esterification is a key reaction in this sequence, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.uk For instance, the esterification of cyclohexene (B86901) with formic acid can be a step in the production of cyclohexanol. researchgate.net

Chemoselective reactions are crucial to ensure that specific functional groups react while others remain intact. For example, in a molecule with multiple hydroxyl groups, a selective oxidation might be required to form a ketone at a specific position before proceeding with the cyclization. The Baeyer-Villiger oxidation of cyclohexanone can lead to the formation of ε-caprolactone, highlighting the potential for functional group transformations within the cyclic system itself. researchgate.net The choice of reagents and reaction conditions is paramount to achieving the desired chemoselectivity.

Advanced and Stereoselective Synthetic Pathways to this compound and its Chiral Analogs

The development of stereoselective synthetic methods is a major focus in modern organic chemistry, enabling the synthesis of enantiomerically pure compounds. This is particularly important for pharmaceutical applications where a specific stereoisomer may exhibit the desired biological activity.

Catalytic Asymmetric Synthesis of Chiral Cyclohexanone Scaffolds

The catalytic asymmetric synthesis of chiral cyclohexanones has emerged as a powerful strategy for accessing enantiomerically enriched building blocks. nih.govacs.org These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

One notable approach is the desymmetrization of prochiral cyclohexadienones using ene-reductases. nih.govacs.org This biocatalytic method can generate valuable quaternary stereocenters with high enantioselectivities. nih.gov Transition metal catalysis also plays a significant role, with chiral metal complexes being used to catalyze asymmetric hydrogenations and other transformations. nih.gov For instance, chiral rhodium and copper complexes have been employed in the desymmetrizing hydrogenation of cyclohexadienones. nih.gov The combination of different catalytic systems, such as photoredox catalysis, organocatalysis, and biocatalysis, has also been explored for the stereoconvergent synthesis of substituted cyclohexanols. nih.gov

Table 2: Comparison of Catalytic Asymmetric Methods for Cyclohexanone Synthesis

MethodCatalystChiral SourceKey TransformationEnantioselectivity (ee)Reference
Ene-Reductase DesymmetrizationOPR3, YqjMEnzyme Active SiteAsymmetric HydrogenationUp to >99% nih.gov
Transition Metal CatalysisRh/Ph-BPE, Cu/Ph-BPEChiral LigandAsymmetric HydrogenationUp to 97% nih.gov
OrganocatalysisChiral AminesChiral MoleculeMichael Addition, Aldol ReactionVaries nih.gov

Diastereoselective Control in the Introduction of the Methyl Group at the C1 Position

Achieving diastereoselective control during the introduction of the methyl group at the C1 position is crucial for the synthesis of specific stereoisomers of this compound. The stereochemical outcome of the alkylation of an enolate is influenced by the existing stereocenters in the molecule and the reaction conditions.

For instance, in a pre-existing chiral cyclohexanone ring, the approach of the electrophile (e.g., methyl iodide) to the enolate can be directed by steric hindrance, leading to the preferential formation of one diastereomer. The choice of the base and the solvent can also play a significant role in determining the diastereoselectivity.

Furthermore, cascade reactions, such as inter-intramolecular double Michael additions, have been shown to produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgnih.gov These reactions often proceed through a highly organized transition state that dictates the stereochemical outcome. The use of Lewis acid catalysts, such as ruthenium porphyrin complexes, can also facilitate diastereoselective cycloaddition reactions to construct the cyclohexanone framework. nih.gov

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yield and Purity

The yield and purity of this compound are highly dependent on the careful selection of reagents and reaction conditions for both the Dieckmann condensation and the subsequent alkylation.

Dieckmann Condensation Optimization:

The choice of base is critical in the Dieckmann condensation. Strong, non-nucleophilic bases are preferred to minimize side reactions. wikipedia.org While sodium ethoxide is traditionally used, other bases like potassium tert-butoxide and sodium hydride are also common. numberanalytics.comnumberanalytics.com The selection of the base can influence the reaction rate and the formation of byproducts.

The solvent plays a crucial role in stabilizing the enolate intermediate formed during the reaction. Polar aprotic solvents are often favored. numberanalytics.comalfa-chemistry.com The concentration of the reactants is also a key parameter; high dilution can favor the intramolecular Dieckmann condensation over intermolecular side reactions.

Temperature control is essential for optimizing the reaction. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. numberanalytics.com

Below is an interactive data table illustrating the effect of different bases and solvents on the yield of a Dieckmann condensation reaction, based on findings for similar cyclic β-keto ester syntheses.

Alkylation Optimization:

In the second step, the alkylation of the intermediate, ethyl 4-oxocyclohexanecarboxylate, with a methylating agent (e.g., methyl iodide) is performed. The choice of base, solvent, and temperature is again critical to ensure high yield and purity. A strong base is required to deprotonate the β-keto ester and form the nucleophilic enolate. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to improve the efficiency of this step, often leading to higher yields under milder conditions. nih.gov

The following interactive data table demonstrates the influence of the catalyst and reaction conditions on the yield of a phase-transfer catalyzed alkylation of a similar β-keto ester.

Mechanistic Elucidation of Key Synthetic Steps Leading to this compound

The synthesis of this compound proceeds through two well-understood reaction mechanisms: the Dieckmann condensation and the alkylation of a β-keto ester.

Mechanism of the Dieckmann Condensation:

The Dieckmann condensation is an intramolecular Claisen condensation. wikipedia.orgchemistrysteps.com The reaction is initiated by the deprotonation of an α-carbon of the starting diester by a strong base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. This intramolecular nucleophilic attack results in the formation of a cyclic tetrahedral intermediate. The intermediate then collapses, expelling an alkoxide leaving group to form the cyclic β-keto ester. In the synthesis of the precursor to our target molecule, a 1,7-diester would be used to form the six-membered ring. wikipedia.org

Mechanism of Alkylation:

The second step involves the alkylation of the resulting cyclic β-keto ester. A base is used to deprotonate the acidic α-hydrogen located between the two carbonyl groups, forming a new enolate. This enolate is a soft nucleophile and will readily react with an alkyl halide, such as methyl iodide, in an SN2 reaction. The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. This step introduces the methyl group at the α-position, yielding the final product, this compound. A critical consideration in this step is the potential for O-alkylation versus C-alkylation. The reaction conditions, including the solvent and counter-ion, can influence the selectivity, with C-alkylation generally being the desired pathway for this synthesis.

Reactivity and Reaction Mechanisms of Ethyl 1 Methyl 4 Oxocyclohexanecarboxylate

Electrophilic and Nucleophilic Behavior of the Carbonyl and Ester Functionalities

The reactivity of ethyl 1-methyl-4-oxocyclohexanecarboxylate is largely governed by the electrophilic nature of the carbonyl carbon in the ketone and the ester group. The carbon atom of the C=O group is sp² hybridized and is susceptible to nucleophilic attack due to the polarization of the carbon-oxygen double bond. Nucleophiles are drawn to the partially positive charge on the carbonyl carbon, leading to addition reactions.

The ester functionality also possesses an electrophilic carbonyl carbon. However, it is generally less reactive towards nucleophiles than the ketone. This difference in reactivity can be attributed to the resonance delocalization of the lone pair of electrons on the ester oxygen, which reduces the partial positive charge on the carbonyl carbon. This reactivity difference allows for selective reactions at the ketone carbonyl group in the presence of the ester.

Conversely, the oxygen atoms of both the carbonyl and ester groups possess lone pairs of electrons, rendering them nucleophilic. They can be protonated or attacked by strong electrophiles.

Enolization Dynamics and Chemistry of Enolate Intermediates

The presence of α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) allows for the formation of enolates, which are powerful nucleophiles in their own right. The formation and subsequent reactions of these enolates are fundamental to many synthetic transformations involving this compound.

Thermodynamic and Kinetic Aspects of Enol and Enolate Formation

The removal of an α-hydrogen by a base leads to the formation of an enolate anion, which is a resonance-stabilized species with negative charge delocalized over the α-carbon and the oxygen atom. msu.edu The formation of two different enolates is possible from an unsymmetrical ketone. youtube.com

The regioselectivity of enolate formation can be controlled by the reaction conditions. masterorganicchemistry.com

Thermodynamic control is achieved using a weak base (like sodium hydroxide (B78521) or an alkoxide) at higher temperatures. masterorganicchemistry.comyoutube.com These conditions allow for an equilibrium to be established, favoring the formation of the more substituted and, therefore, more stable enolate. youtube.commasterorganicchemistry.comyoutube.com This is known as the thermodynamic enolate . youtube.comyoutube.com

Kinetic control is achieved using a strong, sterically hindered base (like lithium diisopropylamide - LDA) at low temperatures (e.g., -78 °C). youtube.comyoutube.comyoutube.com These conditions favor the rapid, irreversible deprotonation of the least sterically hindered α-hydrogen, leading to the formation of the kinetic enolate . youtube.comyoutube.comyoutube.com

Conditions for Selective Enolate Formation
Control TypeBaseTemperatureProduct
ThermodynamicWeak, non-bulky (e.g., NaOH, NaOEt)Higher (e.g., 0-25 °C)More substituted, more stable enolate
KineticStrong, bulky (e.g., LDA)Low (e.g., -78 °C)Less substituted, less stable enolate

Stereoelectronic Control in Enolate-Mediated Reactions

Stereoelectronic effects play a crucial role in the reactions of the enolates derived from this compound. msu.edu These effects arise from the specific spatial arrangement of orbitals and influence the transition state energies of reactions. youtube.com For instance, in alkylation reactions, the incoming electrophile will approach the enolate from a trajectory that allows for optimal orbital overlap with the nucleophilic carbon. msu.edu The geometry of the enolate (E or Z) can significantly influence the stereochemical outcome of the reaction. scribd.com The formation of either the E or Z enolate can be influenced by factors such as the base used, the presence of additives, and steric effects. quimicaorganica.org

Specific Transformation Pathways Involving this compound

The dual functionality of this compound allows it to participate in a variety of named reactions and selective transformations.

Condensation Reactions, Including Aldol (B89426) and Knoevenagel Processes

The enolate of this compound can act as a nucleophile in condensation reactions. In the Aldol condensation , the enolate reacts with an aldehyde or another ketone to form a β-hydroxy carbonyl compound. Subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl compound.

The Knoevenagel condensation involves the reaction of the ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like pyridine (B92270) or piperidine. organic-chemistry.org This reaction leads to the formation of a new carbon-carbon double bond. The Doebner modification of the Knoevenagel condensation utilizes pyridine and can lead to decarboxylation if a carboxylic acid is present. organic-chemistry.org

Selective Oxidation and Reduction Reactions at the Carbonyl Group

The ketone functionality can be selectively reduced in the presence of the ester group. iwu.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). nih.gov This reagent is a mild reducing agent that readily reduces aldehydes and ketones but typically does not affect esters under standard conditions. iwu.edunih.gov

Conversely, selective oxidation of the secondary alcohol that would result from the reduction of the ketone can be achieved using various oxidizing agents. While direct oxidation of the ketone in this compound is not a typical transformation, understanding the reactivity of the corresponding alcohol is important in synthetic planning.

Cycloaddition Reactions and Annulation Sequences for Fused Ring Systems

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of this compound, the ketone functionality can participate as a dienophile in hetero-Diels-Alder reactions, a type of [4+2] cycloaddition. This reactivity allows for the formation of fused heterocyclic ring systems.

Annulation sequences, particularly the Robinson annulation, are pivotal in the synthesis of six-membered rings and are widely used in the total synthesis of steroids and terpenoids. The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation. This compound can serve as the Michael acceptor, reacting with an enolate to form a new carbon-carbon bond. The resulting intermediate then undergoes an intramolecular aldol condensation to yield a fused bicyclic system.

The general scheme for a Robinson annulation involving a cyclic ketone is as follows:

Michael Addition: An enolate attacks the α,β-unsaturated ketone (the Michael acceptor).

Aldol Condensation: The resulting enolate undergoes an intramolecular aldol reaction, forming a new ring.

Dehydration: The aldol adduct is often dehydrated to form a more stable α,β-unsaturated ketone.

Decarboxylation Mechanisms and Pathways

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The ester group in this compound can be hydrolyzed to a carboxylic acid, which can then undergo decarboxylation. masterorganicchemistry.comyoutube.comyoutube.com This process is particularly facile for β-keto acids, where the keto group is at the β-position relative to the carboxylic acid. youtube.com

The mechanism of decarboxylation of a β-keto acid proceeds through a cyclic transition state:

The carboxylic acid proton is transferred to the carbonyl oxygen of the ketone.

This is followed by a concerted cleavage of the C-C bond between the α-carbon and the carboxyl group, and the formation of a C=C double bond (enol).

The resulting enol rapidly tautomerizes to the more stable keto form.

This reaction is a key step in the acetoacetic ester synthesis, which allows for the preparation of ketones from β-keto esters. masterorganicchemistry.com

Nucleophilic Additions to the Carbonyl and Subsequent Dehydrations (e.g., cyanohydrin formation)

The carbonyl group of the ketone in this compound is susceptible to nucleophilic attack. libretexts.orglibretexts.org A classic example is the formation of a cyanohydrin, which involves the addition of hydrogen cyanide across the C=O double bond. youtube.comyoutube.comyoutube.com

The mechanism for cyanohydrin formation is as follows:

The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon. libretexts.orglibretexts.org

The π-electrons of the carbonyl group move to the oxygen atom, forming an alkoxide intermediate. libretexts.orglibretexts.org

The alkoxide is then protonated by a molecule of HCN or a weak acid to yield the cyanohydrin. libretexts.orglibretexts.org

The resulting cyanohydrin can undergo subsequent dehydration to form an α,β-unsaturated nitrile, a valuable synthetic intermediate.

Influence of Steric and Electronic Effects on Reactivity Profiles

The reactivity of this compound is influenced by both steric and electronic factors.

Steric Effects: The presence of the methyl group at the C1 position introduces steric hindrance, which can influence the approach of nucleophiles to the ester carbonyl and the α-carbons. The cyclohexane (B81311) ring exists in a chair conformation, and the axial or equatorial position of the substituents can affect their reactivity.

Electronic Effects: The ketone and ester groups are both electron-withdrawing, which activates the α-protons, making them more acidic and susceptible to deprotonation. This is crucial for reactions such as the Robinson annulation and other enolate-based transformations. The electron-withdrawing nature of the carbonyl groups also makes the carbonyl carbons electrophilic and prone to nucleophilic attack.

Detailed Kinetic and Thermodynamic Studies of Reaction Progress

Detailed kinetic and thermodynamic studies provide valuable insights into the reaction mechanisms and the factors that control the reaction rates and product distributions.

Kinetic Studies: Kinetic studies can determine the rate law of a reaction, which provides information about the species involved in the rate-determining step. For example, in the Robinson annulation, kinetic studies can help to elucidate whether the Michael addition or the aldol condensation is the rate-limiting step.

Thermodynamic Studies: Thermodynamic studies provide information about the relative stabilities of reactants, intermediates, and products. For instance, in the formation of cyanohydrins, the equilibrium position is influenced by the stability of the cyanohydrin relative to the starting ketone. For many ketones, the equilibrium favors the starting materials, but for aldehydes and unhindered cyclic ketones, the formation of the cyanohydrin is favored. libretexts.org

Data Tables

Table 1: Physical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₆O₃
Molecular Weight 184.23 g/mol

Table 2: Reactivity Summary

Reaction Type Functional Group Involved Key Features
Cycloaddition Ketone Forms fused heterocyclic rings
Robinson Annulation Ketone and α-carbons Forms fused bicyclic systems
Decarboxylation Ester (after hydrolysis) Requires a β-keto acid intermediate

Applications of Ethyl 1 Methyl 4 Oxocyclohexanecarboxylate in Complex Organic Synthesis

Strategic Role as a Versatile Synthetic Intermediate and Building Block

Information regarding the strategic role of Ethyl 1-methyl-4-oxocyclohexanecarboxylate as a versatile synthetic intermediate is limited. Chemical suppliers list it as a building block in organic synthesis, but specific, documented examples of its utility in this capacity are not prevalent in available literature. cymitquimica.comcapotchem.com

Utilization in the Construction of Biologically Active Molecules and Pharmaceutical Precursors

There is a lack of specific published research demonstrating the use of this compound as a direct precursor for the synthesis of active pharmaceutical ingredients or drug candidates. While related cyclohexanone (B45756) derivatives have been utilized in medicinal chemistry, the specific contribution of the "1-methyl" substituted version is not well-documented.

Similarly, no specific studies were identified that detail the application of this compound in the synthesis of complex polycyclic or spirocyclic frameworks. The construction of such intricate molecular architectures often relies on specialized starting materials, and the role of this particular compound in such syntheses has not been a prominent subject of published research.

Contributions to the Synthesis of Agrochemicals, Fragrances, and Specialty Chemicals

The application of this compound in the fields of agrochemicals and fragrances is not described in the available scientific literature. While the broader class of cyclohexanecarboxylate (B1212342) esters can be associated with fragrance applications, specific data for the title compound is absent. researchgate.netepo.org Likewise, its use in the synthesis of specialty chemicals is not detailed in accessible sources.

Development of Cascade Reactions and Domino Processes Originating from this compound

No literature could be found that describes the development or utilization of cascade or domino reactions originating from this compound. Such multi-step, one-pot reactions are a significant area of research in organic synthesis, but this specific compound has not been reported as a key starting material in these processes.

Advanced Spectroscopic and Spectrometric Characterization in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of organic molecules like Ethyl 1-methyl-4-oxocyclohexanecarboxylate.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and mapping out the covalent framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons in the cyclohexanone (B45756) ring, for instance, between the axial and equatorial protons on the same carbon and between neighboring methylene (B1212753) groups. It would also confirm the coupling within the ethyl group (the quartet of the methylene protons correlating with the triplet of the methyl protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. researchgate.netresearchgate.nete-bookshelf.de This is crucial for assigning the ¹³C signals based on their attached protons. For example, the methyl protons of the ethyl group will show a cross-peak with the corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netresearchgate.nete-bookshelf.de This is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. Key HMBC correlations for this compound would include:

Correlations from the methyl protons (C1-CH₃) to the quaternary carbon (C1), the ester carbonyl carbon, and the neighboring ring carbons (C2 and C6).

Correlations from the methylene protons of the ethyl group to the ester carbonyl carbon.

Correlations from the ring protons to the ketone carbonyl carbon (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. researchgate.netresearchgate.net This is vital for determining the relative stereochemistry. For this compound, NOESY can distinguish between axial and equatorial positions of substituents by observing through-space interactions. For instance, a NOE between the methyl group protons and axial protons on C2 and C6 would suggest an axial orientation of the methyl group.

A summary of expected key 2D NMR correlations is presented in the table below.

Technique Correlating Nuclei Information Gained Example Correlations in this compound
COSY ¹H – ¹H (2-3 bonds)Proton-proton coupling networks-CH₂-CH₂- in the ring, -CH₂-CH₃ in the ethyl group
HSQC ¹H – ¹³C (1 bond)Direct C-H attachmentsC1-CH₃, Ring -CH₂-, Ethyl -CH₂- and -CH₃
HMBC ¹H – ¹³C (2-4 bonds)Connectivity across heteroatoms and quaternary centersC1-CH₃ to C1, C2, C6, and C=O (ester); Ring protons to C=O (ketone)
NOESY ¹H – ¹H (through space)Spatial proximity, stereochemistryCorrelations between the C1-methyl group and axial/equatorial ring protons

Dynamic NMR Studies of Ring Inversion and Rotational Barriers

The cyclohexanone ring of this compound is not static but undergoes conformational changes, primarily ring inversion (chair-to-chair interconversion). Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can provide quantitative information about the energy barriers associated with these processes.

At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the separate signals for the axial and equatorial protons begin to resolve. By analyzing the line shapes of the signals at different temperatures, the free energy of activation (ΔG‡) for the ring inversion can be calculated. These studies can also provide insights into the rotational barrier of the ethyl ester group. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. pnnl.gov For this compound (C₁₀H₁₆O₃), HRMS can measure the mass of the molecular ion with high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of its molecular formula. cymitquimica.comuni.lu The predicted monoisotopic mass is 184.10994 Da. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragment Ions

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a "fingerprint" for the molecule and offers valuable structural information. nih.govyoutube.com

Common fragmentation pathways for esters and ketones can be predicted for this compound: libretexts.orgmiamioh.edu

Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion with m/z corresponding to [M - 45]⁺.

Loss of an ethyl radical (-C₂H₅): This would lead to a fragment at [M - 29]⁺.

McLafferty rearrangement: This is a characteristic fragmentation of carbonyl compounds with a γ-hydrogen. In this case, it could involve the transfer of a hydrogen from the cyclohexanone ring to the ester carbonyl oxygen, followed by cleavage.

Cleavage alpha to the ketone: This could lead to the loss of CO, resulting in a fragment at [M - 28]⁺.

Analysis of these fragmentation patterns helps to confirm the presence of the ethyl ester and cyclohexanone functionalities and their relative positions. libretexts.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netosti.gov They are excellent for identifying the presence of specific functional groups. researchgate.net

For this compound, the key vibrational bands would be:

C=O stretch (ketone): A strong absorption band in the IR spectrum, typically around 1715 cm⁻¹.

C=O stretch (ester): Another strong absorption, usually at a higher frequency than the ketone, around 1735-1750 cm⁻¹.

C-O stretch (ester): Strong bands in the region of 1000-1300 cm⁻¹.

C-H stretch (alkane): Bands just below 3000 cm⁻¹.

These techniques are also valuable for monitoring chemical reactions. For example, during the synthesis of this compound, the disappearance of reactant-specific peaks and the appearance of the characteristic ketone and ester carbonyl peaks can be used to track the progress of the reaction. rsc.org

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment in Chiral Analogs

This compound itself is achiral. However, if a chiral center were introduced into the molecule, for instance by reduction of the ketone to a hydroxyl group, the resulting diastereomers could be separated. Electronic Circular Dichroism (ECD) spectroscopy could then be used to determine the absolute configuration of each enantiomer.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, known as a Cotton effect, is highly sensitive to the stereochemical arrangement of the chromophores (in this case, the carbonyl groups) and other parts of the molecule. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations for each possible enantiomer, the absolute configuration can be confidently assigned.

Computational Chemistry and Molecular Modeling Studies of Ethyl 1 Methyl 4 Oxocyclohexanecarboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure of a molecule, which in turn governs its reactivity. For a molecule like ethyl 1-methyl-4-oxocyclohexanecarboxylate, these methods can provide insights into bond lengths, bond angles, charge distributions, and the energies of molecular orbitals.

Density Functional Theory (DFT) for Investigating Reaction Mechanisms and Transition State Geometries

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic properties and reactivity of organic molecules. DFT calculations, for instance at the B3LYP/6-31+G(d,p) level of theory, could be employed to study various reactions involving this compound. nih.gov This could include nucleophilic additions to the carbonyl group or enolate formations.

A key application of DFT is the mapping of reaction pathways and the identification of transition states. For example, in a study of the Menshutkin-like reaction, DFT calculations were used to determine activation barriers, which are crucial for understanding reaction kinetics. nih.gov Similarly, for this compound, DFT could be used to model the transition state geometries for reactions such as its reduction or its reaction with various nucleophiles. The theoretical local reactivity of related β-keto esters has been assessed using DFT to predict sites for nucleophilic attack. mdpi.com

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energies and properties for molecules.

For this compound, ab initio calculations could be used to obtain precise values for its heat of formation, ionization potential, and electron affinity. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of other computational approaches. For instance, ab initio molecular dynamics have been used to study the keto-enol tautomerism of acetone (B3395972) in solution, a process relevant to the ketone functionality in the target molecule. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping using Computational Methods

Computational methods are essential for exploring the potential energy surface (PES) of this molecule to identify the most stable conformers and the energy barriers between them. A computational study on 1,3- and 1,4-dimethylcyclohexane (B1583520) utilized B3LYP/6-311++G(d,p) level of theory to explore their conformational inversion and topomerization mechanisms. researchgate.net A similar approach for this compound would likely show that the chair conformation is the most stable. Within the chair conformation, there would be two primary isomers: one with the ethyl ester group in an axial position and the other in an equatorial position. Due to steric hindrance, the equatorial conformer is expected to be significantly more stable.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)
Chair (Equatorial Ester)0.00
Chair (Axial Ester)> 2.0
Twist-Boat~5-6
Boat~6-7

Note: This data is illustrative and based on typical energy differences for substituted cyclohexanes.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Solvent Effects

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent over time. This provides insights into how the solvent influences the conformational preferences and reactivity of the molecule. For example, MD simulations have been used to study the stability of interactions between β-keto esters and proteins. mdpi.com

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal the solvent's effect on the equilibrium between the axial and equatorial conformers of the ester group. The simulation would also show the formation and dynamics of hydrogen bonds between the solvent and the carbonyl oxygen atoms of the ketone and ester functionalities.

In Silico Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. For this compound, this would be particularly useful for interpreting its NMR and infrared spectra.

Using DFT, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predicted shifts, when compared to experimental spectra, can help in the definitive assignment of signals to specific protons and carbons in the molecule. Similarly, the vibrational frequencies can be computed and compared with an experimental IR spectrum to identify the characteristic stretching frequencies of the C=O (ketone and ester) and C-O bonds.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
¹³C NMR Chemical Shift (C=O, ketone)~208-212 ppm
¹³C NMR Chemical Shift (C=O, ester)~170-175 ppm
¹H NMR Chemical Shift (CH₃, methyl)~1.1-1.3 ppm
IR Stretching Frequency (C=O, ketone)~1710-1720 cm⁻¹
IR Stretching Frequency (C=O, ester)~1730-1740 cm⁻¹

Note: These are estimated values based on typical ranges for similar functional groups.

Future Directions and Emerging Research Avenues for Ethyl 1 Methyl 4 Oxocyclohexanecarboxylate

Development of Novel Catalytic Systems for Efficient and Selective Transformations

The core structure of ethyl 1-methyl-4-oxocyclohexanecarboxylate offers multiple sites for catalytic modification. Future research will likely focus on developing highly selective and efficient catalysts to control transformations at the ketone, the α-carbon, and the ester moiety.

The dehydrogenation of the cyclohexanone (B45756) ring to form corresponding phenol (B47542) or cyclohexenone derivatives is a significant area for development. rsc.orgresearchgate.net While traditional methods often require harsh conditions, new catalytic systems are being explored. Research into catalysts for the acceptorless dehydrogenative aromatization (ADA) of cyclohexanones, for instance using supported nickel nanoparticles, presents a promising green alternative where H₂ is the only byproduct. researchgate.net

For transformations involving the β-keto ester functionality, palladium-catalyzed reactions offer a wealth of possibilities. nih.gov These reactions, which can proceed via palladium enolates, allow for a range of transformations such as α-allylation, aldol (B89426) condensations, and Michael additions under neutral conditions. nih.gov Furthermore, β-keto esters have been identified as effective and versatile ligands for copper(I)-catalyzed C-N, C-O, and C-S coupling reactions, enabling the formation of new bonds at lower temperatures. acs.org

Enzymatic catalysis also represents a major frontier. Ene reductases (EREDs) have been shown to facilitate unprecedented intramolecular β-C-H functionalization reactions in substituted cyclohexanones, a transformation that is challenging to achieve with traditional chemical methods. osti.gov Developing biocatalysts that can operate on the this compound scaffold could unlock pathways to complex, chiral bicyclic structures. osti.gov

Catalytic System Target Transformation Potential Advantages Representative Research
Supported Ni(0) NanoparticlesDehydrogenative AromatizationAcceptorless, environmentally benign (H₂ byproduct) researchgate.net
Palladium Complexesα-Functionalization (e.g., allylation)Neutral reaction conditions, high selectivity nih.gov
Copper(I)/β-Keto Ester LigandC-N, C-O, C-S Cross-CouplingLower reaction temperatures, versatility acs.org
Ene Reductases (EREDs)Intramolecular β-C-H FunctionalizationHigh selectivity, mild conditions, access to complex scaffolds osti.gov
Asymmetric Transfer HydrogenationEnantioselective Ketone ReductionAccess to chiral alcohols for further synthesis mdpi.com

Exploration of Unprecedented Reactivity Modes and Synthetic Transformations

Beyond established reactions, future research is expected to uncover novel reactivity modes for this compound. The interplay between the ketone and the β-keto ester functionalities provides a platform for tandem or cascade reactions to build molecular complexity rapidly.

One area of exploration is the use of the cyclohexanone ring as a linchpin in multicomponent reactions (MCRs). chemistryresearches.irnih.gov Designing new MCRs that incorporate this compound could lead to the rapid synthesis of highly substituted, drug-like carbocyclic and heterocyclic structures. For instance, pseudo-three-component reactions using an organocatalyst like DBU have been used to create highly substituted cyclohexanones under solvent-free conditions. chemistryresearches.ir

Photoredox catalysis opens another avenue for novel transformations. nih.gov Tandem carbene and photoredox-catalyzed processes have been developed for the synthesis of substituted cycloalkanones via formal [5+1] cycloadditions. nih.gov Applying such strategies to this compound could enable the construction of complex polycyclic systems.

Furthermore, the compound can serve as a precursor to fused heterocyclic systems. Brønsted acid-promoted reactions, such as the oxa-Pictet–Spengler reaction, can utilize the cyclohexanone moiety to construct indole-fused pyran derivatives. acs.org Exploring similar cyclization strategies with different nucleophiles could yield a diverse library of novel heterocyclic compounds. The inherent reactivity of the C-H bonds adjacent to the carbonyl group, which are more acidic than typical alkane C-H bonds, allows the ketone to act as a nucleophile, further expanding its synthetic potential. wikipedia.org

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern organic synthesis, offering enhanced safety, efficiency, and scalability. nih.govacs.org this compound is an ideal candidate for integration into such systems.

Flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, which is particularly advantageous for managing exothermic reactions or handling unstable intermediates. nih.govyoutube.com For example, the generation and use of highly reactive organometallic reagents for addition to the ketone can be performed more safely in a flow setup. acs.org The development of telescoped reactions, where multiple synthetic steps are performed consecutively in a continuous system without intermediate purification, could significantly streamline the conversion of this compound into more complex active pharmaceutical ingredients (APIs). youtube.comacs.org

Automated synthesis platforms, which combine flow chemistry modules with real-time monitoring and robotic handling, represent the next step in this evolution. nih.gov Such systems can perform multi-step syntheses, optimize reaction conditions, and even generate libraries of analogues for screening. nih.gov Developing digital synthesis protocols for transformations involving this compound would allow for rapid, reproducible, and on-demand production of its derivatives.

Technology Application to this compound Key Benefits
Flow Chemistry Scalable synthesis, telescoped reactions, handling of hazardous reagents.Improved safety, enhanced heat/mass transfer, higher productivity, better reproducibility. nih.gov
Automated Synthesis Platforms On-demand synthesis of derivatives, high-throughput experimentation, library generation.Reduced manual labor, accelerated discovery cycles, data-rich experimentation. nih.gov
Microreactor Technology Precise control over fast or exothermic reactions (e.g., Grignard additions, reductions).Superior mixing, minimal reaction volume, rapid optimization. youtube.com

Innovations in Sustainable Synthesis and Resource-Efficient Methodologies

Green chemistry principles are increasingly guiding synthetic route design. Future research on this compound will undoubtedly prioritize the development of more sustainable and resource-efficient synthetic methods. dokumen.pub

This includes the use of greener solvents (e.g., water, bio-derived solvents) or solvent-free conditions, as demonstrated in some organocatalytic syntheses of cyclohexanones. chemistryresearches.ir The development of catalytic systems that can operate under milder conditions with lower catalyst loadings and can be easily recovered and recycled is a key goal.

One-pot and domino reactions are inherently more sustainable as they reduce the number of steps, minimize solvent use for workups and purifications, and decrease waste generation. dokumen.pub Exploring cascade reactions that leverage the multiple functional groups of this compound is a promising strategy. For instance, a synthetic sequence could involve a selective reduction of the ketone followed by an intramolecular cyclization, all within a single reaction vessel.

The use of non-conventional energy sources like microwave irradiation or ultrasonication can also contribute to sustainability by reducing reaction times and energy consumption. dokumen.pub Combining these technologies with catalytic methods could lead to highly efficient and environmentally benign transformations.

Potential for Applications in Advanced Materials Science and Engineering

While this compound is primarily viewed as a building block for pharmaceuticals and fine chemicals, its functional groups offer potential for incorporation into advanced materials. This remains a largely unexplored research avenue.

The ketone and ester functionalities could be used to graft the molecule onto polymer backbones, modifying the properties of the resulting material. For example, it could be used as a monomer or cross-linking agent in the synthesis of specialized polyesters or other polymers. The rigid cyclohexyl core could impart desirable thermal or mechanical properties.

The development of functional materials often relies on molecules with specific, well-defined three-dimensional structures. elsevierpure.com The stereocontrolled functionalization of the cyclohexanone ring could lead to chiral synthons that, when incorporated into a larger framework such as a metal-organic framework (MOF) or a covalent organic framework (COF), could create materials with applications in asymmetric catalysis or chiral separations. While direct applications are yet to be demonstrated, the compound's inherent functionality makes it a candidate for future exploration in the rational design of new materials. elsevierpure.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.